![molecular formula C14H19N3OS B4181892 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4181892.png)
2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide
Overview
Description
2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide, also known as AATD, is a novel compound that has shown promising results in scientific research. AATD belongs to the class of thiadiazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood. However, it has been suggested that 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide may inhibit the activity of various enzymes involved in cancer cell proliferation and virus replication. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis, and dihydrofolate reductase, which is involved in the synthesis of folic acid. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been shown to inhibit the activity of RNA polymerase, which is involved in virus replication.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been found to induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been found to modulate the immune system by increasing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has several advantages for lab experiments. It is a novel compound that has shown promising results in scientific research. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide is relatively easy to synthesize using various methods. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide is a relatively new compound, and its safety and toxicity profiles are not fully understood. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide may also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide. One direction is to further investigate the mechanism of action of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide. Understanding the molecular targets of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide can provide insights into its therapeutic potential and help identify new targets for drug development. Another direction is to investigate the safety and toxicity profiles of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide. This can help determine the optimal dosage and administration route for 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide in clinical trials. Finally, future research can focus on developing new derivatives of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide with improved efficacy and safety profiles.
Scientific Research Applications
2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been found to exhibit antifungal activity against Candida albicans.
properties
IUPAC Name |
2-(1-adamantyl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c18-12(16-13-17-15-8-19-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTQBOPVGRAEHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49823412 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.